molecular formula C18H18O5 B579478 2-Ethoxybenzoic anhydride CAS No. 19207-90-0

2-Ethoxybenzoic anhydride

Cat. No.: B579478
CAS No.: 19207-90-0
M. Wt: 314.337
InChI Key: NCXZRVZBKCHXJR-UHFFFAOYSA-N
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Description

2-Ethoxybenzoic anhydride is an organic compound with the molecular formula C18H18O5. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzoic anhydride can be synthesized through the reaction of 2-ethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalytic systems to enhance yield and purity. Methods such as Friedel-Crafts acylation using various catalytic systems, including metal oxides and ionic liquids, are employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2-ethoxybenzoic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-ethoxybenzoyl) 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-3-21-15-11-7-5-9-13(15)17(19)23-18(20)14-10-6-8-12-16(14)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZRVZBKCHXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724854
Record name 2-Ethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19207-90-0
Record name 2-Ethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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